molecular formula C23H18ClN3O4 B5418664 (2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5418664
M. Wt: 435.9 g/mol
InChI Key: NLOZGKRTDJSPPV-KGENOOAVSA-N
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Description

(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a nitrophenyl group, all connected through an amide linkage.

Properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c24-20-12-5-4-11-19(20)22(28)26-21(14-17-9-6-10-18(13-17)27(30)31)23(29)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZGKRTDJSPPV-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: This step involves the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide.

    Addition of the Nitro Group: The next step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid.

    Formation of the Prop-2-enamide: The final step involves the reaction of the intermediate with 3-nitrobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

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